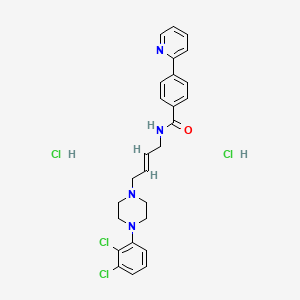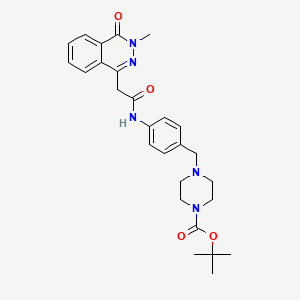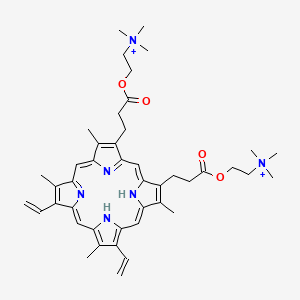
PLX647(OMe)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PLX647(OMe) is a slightly less potent inhibitor of FMS than PLX647 but has better aqueous solubility.
Scientific Research Applications
Pharmacological Applications in Cancer Therapy : PLX647 has been investigated for its potential in cancer therapy. For example, a study highlighted that PLX647 sensitizes tumors to T cell checkpoint blockade in a mouse model of melanoma. This study found that PLX647 monotherapy blocked tumor-infiltrating myeloid-derived suppressor cells and enhanced antitumor T cell responses, leading to delayed tumor growth and modestly improved survival. Combined with T cell checkpoint blockade, PLX647 resulted in significantly prolonged survival compared to either treatment alone (Abd-El-Barr & Chi, 2017).
Role in Neuroinflammation and Alzheimer's Disease : Another study mentioned PLX647 in the context of neuroinflammation in Alzheimer's disease. It showed that orally active, selective small molecule inhibitors of the CSF-1R kinase, such as PLX647, could robustly diminish microglia activation and numbers in the central nervous system, suggesting potential applications in reducing brain inflammation for Alzheimer's disease and other neuroinflammatory diseases (Zhang & Li, 2010).
Genomic Studies and Data Analysis Tools : While not directly linked to PLX647, studies on tools like PLINK provide a context for understanding the broader applications of PLX compounds in genomic studies. PLINK, for instance, is a widely used toolset for genome-wide association studies (GWAS) and research in population genetics, showcasing the intersection of PLX-related research with genomic data analysis and its implications in various fields of biological research (Chang et al., 2014).
properties
CAS RN |
923562-22-5 |
|---|---|
Product Name |
PLX647(OMe) |
Molecular Formula |
C22H19F3N4O |
Molecular Weight |
412.41 |
IUPAC Name |
5-[(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-2-pyridinamine |
InChI |
InChI=1S/C22H19F3N4O/c1-30-18-9-19-16(12-28-21(19)29-13-18)8-15-4-7-20(27-11-15)26-10-14-2-5-17(6-3-14)22(23,24)25/h2-7,9,11-13H,8,10H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
WLYQGNIWNGFGPH-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=C(CNC2=NC=C(CC3=CNC4=NC=C(OC)C=C43)C=C2)C=C1)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PLX647(OMe); PLX647-OMe; PLX647 OMe; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)
![1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)
![N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide](/img/structure/B610058.png)
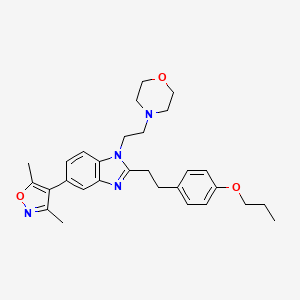
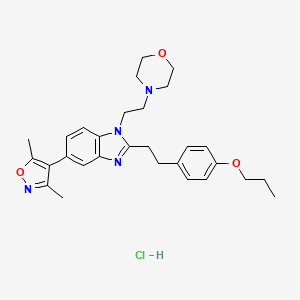
![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)
![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)
